molecular formula C24H21NO4S B2749669 (2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114852-54-8

(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2749669
CAS No.: 1114852-54-8
M. Wt: 419.5
InChI Key: HGPDENDDBXELKJ-UHFFFAOYSA-N
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Description

(2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS 1114852-54-8) is a high-purity chemical reagent with the molecular formula C₂₄H₂₁NO₄S and a molecular weight of 419.49 g/mol . This benzothiazine-based compound is characterized by key physicochemical properties including a topological polar surface area of 72.1 Ų and a calculated lipophilicity (XLogP3) of 4.9, factors that influence its bioavailability and membrane permeability in biological systems . Researchers are exploring benzothiadiazine and benzothiazine derivatives for their significant potential in drug discovery, particularly in the field of oncology . Structure-activity relationship (SAR) studies on this scaffold have identified derivatives with enhanced antineoplastic effects, showing promise in cellular models for difficult-to-treat cancers . While the specific mechanism of action for this exact compound is an area of active investigation, related derivatives are known to interact with mitochondrial targets, such as respiratory complex II (succinate dehydrogenase), which plays a critical role in cancer cell metabolism and survival . This reagent is offered exclusively For Research Use Only and is intended solely for laboratory investigations. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

IUPAC Name

(2,4-dimethylphenyl)-[4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4S/c1-16-11-12-20(17(2)13-16)24(26)23-15-25(18-7-6-8-19(14-18)29-3)21-9-4-5-10-22(21)30(23,27)28/h4-15H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPDENDDBXELKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a member of the benzothiazine derivative class, known for diverse biological activities including antibacterial and anticancer properties. This article explores its biological activity based on recent research findings and case studies.

Molecular Structure and Properties

The molecular formula of this compound is C24H24N2O4SC_{24}H_{24}N_2O_4S, with a molecular weight of 436.52 g/mol. The structure features a benzothiazine core, which is significant for its biological interactions. The presence of methoxy and dimethyl phenyl groups contributes to its lipophilicity, enhancing its pharmacokinetic properties.

Antimicrobial Properties

Research indicates that benzothiazine derivatives exhibit significant antimicrobial activity. A study focusing on related compounds demonstrated that they act as noncompetitive inhibitors of trypanothione reductase (TR), leading to increased levels of reactive oxygen species (ROS) in parasites such as those causing malaria and leishmaniasis. This mechanism suggests potential applications in treating tropical diseases .

Anticancer Activity

The compound has shown promising anticancer effects in various studies. For instance, derivatives similar to this compound have been evaluated for their cytotoxicity against cancer cell lines. A notable case involved the assessment of a related benzothiazine derivative which exhibited an EC50 value below 10 μM against several cancer types, indicating strong potential for further development in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's ability to disrupt metabolic pathways in parasites and cancer cells highlights its role as an allosteric modulator. Key amino acids involved in these interactions include Ser-14, Leu-17, and Trp-21, which are crucial for binding and subsequent biological effects .

Case Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated noncompetitive inhibition of TR in parasites; increased ROS levels led to parasite unviability.
Anticancer ActivityShowed cytotoxic effects with EC50 < 10 μM against various cancer cell lines.
Structural AnalysisConfirmed structural integrity via NMR and MS; highlighted interaction with biological macromolecules.

Synthesis Methods

The synthesis of the compound typically involves multi-step organic reactions utilizing catalysts to enhance yields. Techniques such as refluxing in organic solvents or microwave-assisted synthesis are common practices to improve reaction rates and selectivity.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for this compound is C24H21NO6SC_{24}H_{21}NO_{6}S, with a molecular weight of approximately 451.5 g/mol. The presence of methoxy groups enhances its solubility and reactivity, which are crucial for its biological activities and potential applications.

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique chemical properties allow for various reactions such as oxidation, reduction, and substitution. The compound can undergo:

  • Oxidation : Introducing additional functional groups.
  • Reduction : Producing derivatives with altered properties.
  • Substitution : Replacing specific atoms or groups within the molecule.

Biological Research

The compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Studies suggest it may inhibit the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory enzymes.
  • Anticancer Activity : Preliminary research indicates that it may induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Medical Applications

In medicine, (2,4-dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is explored as a potential drug candidate. Its ability to interact with specific molecular targets suggests it could be developed into new pharmaceuticals aimed at treating various diseases.

Industrial Uses

The compound is also relevant in industrial applications. It is utilized in the development of advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced performance and durability in these materials.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against several bacterial strains. The mechanism was attributed to the compound's ability to disrupt bacterial cell walls.

Case Study 2: Anti-inflammatory Mechanism

Research focusing on the anti-inflammatory effects revealed that this compound inhibits cyclooxygenase enzymes involved in the inflammatory pathway. This inhibition leads to reduced production of inflammatory mediators such as prostaglandins.

Case Study 3: Anticancer Potential

In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. The findings suggest that further exploration could lead to its development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (Benzothiazine Core) Molecular Weight (g/mol) Key Features
(2,4-Dimethylphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (Target) 4-(3-Methoxyphenyl), 2-(2,4-dimethylphenyl) ~421.45* Electron-donating methoxy and methyl groups; moderate lipophilicity.
(3,4-Dimethoxyphenyl)[4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-(3-Methoxyphenyl), 2-(3,4-dimethoxyphenyl) ~453.47 Enhanced solubility due to polar dimethoxy groups; potential for π-π stacking.
4-(3,5-Dichlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-(3,5-Dichlorophenyl), 2-(4-methoxyphenyl) ~472.34 Electron-withdrawing Cl groups increase stability; reduced metabolic clearance.
1,1-Dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone 4-(3,4,5-Trimethoxyphenyl), 2-(phenyl) ~465.50 High polarity from trimethoxy substituents; potential anticancer activity.

*Calculated based on formula.

Physicochemical Properties

  • Stability : Chlorine substituents in ’s analogue may confer resistance to oxidative degradation compared to methoxy-rich derivatives .

Hypothesized Bioactivity

While direct bioactivity data for these compounds is absent in the provided evidence, structural insights suggest:

  • Target Compound: Moderate bioactivity due to balanced lipophilicity and hydrogen-bonding capacity. Potential applications in kinase inhibition (analogous to benzothiazine-based drugs).
  • 3,4-Dimethoxy Derivative () : Enhanced solubility may improve bioavailability for central nervous system targets .
  • 3,5-Dichloro Derivative () : Possible antimicrobial or antiparasitic activity due to halogenated aryl groups .

Q & A

What spectroscopic and crystallographic techniques are recommended to confirm the molecular structure of this compound?

Answer:
To validate the structure, employ a combination of:

  • X-ray crystallography for precise bond lengths, angles, and confirmation of the 1,1-dioxido benzothiazin ring geometry .
  • DFT calculations (e.g., B3LYP/6-311++G**) to compare theoretical and experimental structural parameters, resolving discrepancies in electron density distribution .
  • NMR spectroscopy (¹H, ¹³C, DEPT) to verify substituent positions on aromatic rings and methoxy groups .

Table 1: Key Structural Validation Techniques

TechniqueParameters AnalyzedReference
X-ray diffractionBond lengths, torsion angles
DFT (B3LYP)Optimized geometry, vibrational modes
¹H NMRAromatic proton splitting patterns

How can researchers resolve contradictions between crystallographic data and computational modeling results?

Answer:
Discrepancies often arise from environmental effects (e.g., solid-state packing vs. gas-phase DFT). To address this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions in crystallographic data .
  • Use solvent-effect corrections in DFT (e.g., PCM model) to simulate solution-phase conditions .
  • Validate computational models against multiple experimental datasets (e.g., IR, Raman) to ensure vibrational mode consistency .

What synthetic strategies optimize yield while preserving the 1,1-dioxido benzothiazin ring stability?

Answer:
Key considerations include:

  • Reaction temperature control (<80°C) to prevent ring decomposition, as sulfone groups are thermally sensitive .
  • Protecting groups for methoxy substituents (e.g., acetyl) during coupling reactions to avoid side reactions .
  • Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling to minimize byproducts .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature60–70°C>85%
SolventAnhydrous DMFReduced hydrolysis
Catalyst Loading5 mol% Pd(PPh₃)₄90% efficiency

What in vitro assays are suitable for evaluating anti-inflammatory activity, given structural analogs?

Answer:
Leverage assays aligned with structurally related benzothiazinones:

  • COX-2 inhibition assay : Measure IC₅₀ using fluorometric kits (e.g., Cayman Chemical) .
  • NF-κB luciferase reporter assay in RAW 264.7 macrophages to assess cytokine suppression .
  • ROS scavenging assay (DCFH-DA probe) to quantify antioxidant potential, critical for anti-inflammatory activity .

Table 3: Bioactivity Comparison with Analogs

CompoundCOX-2 IC₅₀ (µM)NF-κB Inhibition (%)Reference
Target compoundPendingPending
(2-Hydroxy-3-methoxyphenyl) derivative0.4578

How should stability studies be designed to mitigate organic degradation during prolonged experiments?

Answer:

  • Storage conditions : Use amber vials under argon at –20°C to prevent photodegradation and oxidation .
  • Real-time stability testing : Monitor degradation via HPLC at 0, 6, 12, and 24-hour intervals .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to solutions to inhibit radical-mediated breakdown .

What statistical methods are recommended for analyzing dose-response relationships in pharmacological studies?

Answer:

  • Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
  • ANOVA with Tukey’s post-hoc test for multi-group comparisons of cytokine levels .
  • Principal Component Analysis (PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity .

How can researchers validate target engagement in cellular assays for this compound?

Answer:

  • Cellular thermal shift assay (CETSA) : Confirm binding to putative targets (e.g., COX-2) by measuring protein stability shifts .
  • Silencing RNA (siRNA) knockdown : Compare activity in target-deficient vs. wild-type cells to establish mechanism specificity .

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